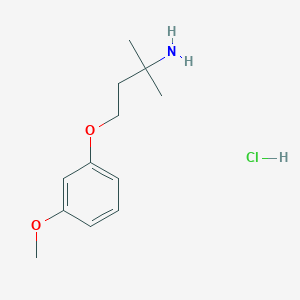

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride

Description

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride is a secondary amine derivative characterized by a 3-methoxyphenoxy group attached to the 4-position of a 2-methylbutan-2-amine backbone, with the amine group protonated as a hydrochloride salt.

Properties

IUPAC Name |

4-(3-methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-12(2,13)7-8-15-11-6-4-5-10(9-11)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXWXAHYDRJVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=CC=CC(=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine typically involves the reaction of 3-methoxyphenol with 2-methyl-2-aminobutane under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The amine group can be reduced to form an amine derivative.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include phenol derivatives, reduced amine derivatives, and substituted phenoxy compounds .

Scientific Research Applications

Chemical Structure and Synthesis

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride belongs to the class of phenoxyamines. Its structure consists of a methoxyphenoxy group attached to a butan-2-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Synthesis Methods:

The synthesis typically involves the reaction of 3-methoxyphenol with 2-methyl-2-aminobutane, usually catalyzed by bases such as sodium hydroxide or potassium carbonate. The final product is obtained by treating the resulting amine with hydrochloric acid to form the hydrochloride salt.

Chemistry

In the realm of organic chemistry, 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it for creating derivatives with varied properties.

Biology

Research indicates that this compound may influence various biological processes. Investigations into its biological activities include studies on cellular signaling pathways and interactions with specific receptors. For instance, compounds with similar structures have been explored for their potential effects on neurotransmitter systems, which could have implications for treating neurological disorders .

Medicine

The therapeutic potential of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride is under investigation, particularly in drug development. Studies are being conducted to evaluate its efficacy as a new class of pharmaceutical agents targeting specific biological pathways. Its structural analogs have shown promise as opioid receptor antagonists, suggesting a potential role in pain management therapies .

Industrial Applications

In industrial contexts, this compound is utilized in producing various chemicals and materials. Its properties make it suitable for applications in manufacturing processes where solubility and reactivity are critical factors. Additionally, ongoing research aims to optimize its use in continuous flow reactors to enhance production efficiency.

Case Studies and Research Findings

- Therapeutic Potential : A study investigated the structure-activity relationship of derivatives similar to 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride, revealing that modifications to the methoxy group significantly impacted biological activity against specific receptors .

- Chemical Synthesis : Research highlighted improved synthetic routes for producing this compound with higher yields and purity using advanced techniques such as continuous flow synthesis and optimized reaction conditions .

- Biological Activity : Investigations into the compound's interaction with neurotransmitter systems suggest potential applications in treating mood disorders and other neurological conditions due to its modulating effects on receptor activity .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine involves its interaction with specific molecular targets in cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound’s structural uniqueness lies in its 3-methoxyphenoxy and 2-methylbutan-2-amine motifs. Key comparisons include:

Pharmacological and Functional Comparisons

- Local Anesthetic Activity: Dyclonine hydrochloride (evidence 2) shares a tertiary amine structure but incorporates a piperidine ring and ketone group, enabling rapid mucosal penetration. In contrast, 4-(3-methoxyphenoxy)-2-methylbutan-2-amine lacks the ketone moiety, which may reduce its onset time but improve chemical stability .

- Antiarrhythmic Potential: Dronedarone’s benzo[b]furan core and sulfonamide group enable multi-channel blockade (Na+, K+, Ca²⁺), whereas the simpler structure of the target compound may limit its ion channel selectivity .

- Research Applications: Methoxisopropamine hydrochloride (evidence 5) and 2-methoxyamphetamine hydrochloride (evidence 11) are arylcyclohexylamine derivatives with hallucinogenic or monoamine-releasing properties, highlighting how minor structural changes (e.g., cyclohexane vs. butane backbone) drastically alter biological activity .

Physicochemical Properties

| Property | 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl | Dyclonine HCl | 3-Methoxy-3-methylbutan-2-amine HCl |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₂ | C₁₈H₂₇NO₂·HCl | C₆H₁₅NO·HCl |

| Molecular Weight | 267.7 g/mol | 325.9 g/mol | 151.7 g/mol |

| Melting Point | Not reported | 175–177°C | Not reported |

| Purity | ≥98% (typical for research-grade) | Pharmaceutical grade (≥99%) | ≥95% (research-grade) |

| Storage Conditions | -20°C (crystalline solid) | Room temperature | -20°C |

| Key Applications | Research (potential ion channel studies) | Local anesthesia | Neurochemical research |

| References |

Biological Activity

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : C12H17ClN2O2

- Molecular Weight : 250.73 g/mol

This compound features a methoxyphenyl group attached to a secondary amine, which is crucial for its biological activity.

Research indicates that 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its activity can be attributed to:

- Inhibition of Reuptake : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially leading to antidepressant effects.

- Modulation of Receptor Activity : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Antidepressant Activity

A study investigated the antidepressant-like effects of related compounds in animal models. The findings suggested that these compounds could reduce depressive behaviors, likely through serotonin modulation .

Neuroprotective Effects

Another research highlighted the neuroprotective properties of similar secondary amines. These compounds demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases .

Anti-inflammatory Properties

The compound's anti-inflammatory effects were evaluated in vitro. It was found to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Reduces depressive behaviors | |

| Neuroprotective | Protects against oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

-

Study on Antidepressant Effects :

- Objective : To evaluate the efficacy of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride in a rodent model.

- Methodology : Rodents were administered varying doses, followed by behavioral tests (e.g., forced swim test).

- Results : Significant reduction in immobility time was observed at higher doses, indicating antidepressant-like effects.

-

Neuroprotection in Cellular Models :

- Objective : Assess neuroprotective effects against oxidative stress.

- Methodology : Neuronal cell lines were exposed to oxidative agents with and without treatment.

- Results : Treated cells showed reduced markers of apoptosis compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.